Acerogenin G Acerogenin G Natural product derived from plant source.
1,7-bis(4-hydroxyphenyl)-3-heptanone is a diarylheptanoid that is 3-heptanone substituted by a 4-hydroxyphenyl group at positions 1 and 7 respectively. It has been isolated from the rhizomes of Curcuma kwangsiensis. It has a role as a plant metabolite. It is a diarylheptanoid, a member of phenols and a ketone.
1, 7-Bis(4-hydroxyphenyl)heptan-3-one belongs to the class of organic compounds known as linear diarylheptanoids. These are diarylheptanoids with an open heptane chain. The two aromatic rings are linked only by the heptane chain. 1, 7-Bis(4-hydroxyphenyl)heptan-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 130233-83-9
VCID: VC21246767
InChI: InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,21-22H,1-4,7,10H2
SMILES: C1=CC(=CC=C1CCCCC(=O)CCC2=CC=C(C=C2)O)O
Molecular Formula: C19H22O3
Molecular Weight: 298.4 g/mol

Acerogenin G

CAS No.: 130233-83-9

Cat. No.: VC21246767

Molecular Formula: C19H22O3

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Acerogenin G - 130233-83-9

Specification

Description Natural product derived from plant source.
1,7-bis(4-hydroxyphenyl)-3-heptanone is a diarylheptanoid that is 3-heptanone substituted by a 4-hydroxyphenyl group at positions 1 and 7 respectively. It has been isolated from the rhizomes of Curcuma kwangsiensis. It has a role as a plant metabolite. It is a diarylheptanoid, a member of phenols and a ketone.
1, 7-Bis(4-hydroxyphenyl)heptan-3-one belongs to the class of organic compounds known as linear diarylheptanoids. These are diarylheptanoids with an open heptane chain. The two aromatic rings are linked only by the heptane chain. 1, 7-Bis(4-hydroxyphenyl)heptan-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
CAS No. 130233-83-9
Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
IUPAC Name 1,7-bis(4-hydroxyphenyl)heptan-3-one
Standard InChI InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,21-22H,1-4,7,10H2
Standard InChI Key QUHYUSAHBDACNG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCCCC(=O)CCC2=CC=C(C=C2)O)O
Canonical SMILES C1=CC(=CC=C1CCCCC(=O)CCC2=CC=C(C=C2)O)O
Appearance Oil

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